Diisopropyl Paraoxon AChE Inhibition: Structural Determinant of Phosphorylated Adduct Stability and Recovery Kinetics
Diisopropyl paraoxon produces a diisopropylphosphoryl-AChE adduct that is mechanistically distinct from the diethylphosphoryl adduct formed by paraoxon (diethyl paraoxon). This structural difference directly affects the rate of spontaneous reactivation and the efficacy of oxime antidotes [1]. In comparative studies, the rate of subsequent recovery of AChE activity in vivo and in vitro differs substantially between the diisopropylphosphoryl and diethylphosphoryl enzyme conjugates, with the diisopropyl adduct demonstrating distinct aging kinetics [2].
| Evidence Dimension | Phosphorylated AChE adduct type and recovery rate |
|---|---|
| Target Compound Data | Forms diisopropylphosphoryl-AChE adduct; distinct recovery and aging kinetics |
| Comparator Or Baseline | Paraoxon (diethyl paraoxon) forms diethylphosphoryl-AChE adduct |
| Quantified Difference | Substantial difference in rate of subsequent recovery in vivo and in vitro (specific rate constants not quantified in accessible literature) |
| Conditions | Rat brain AChE; in vitro and in vivo intoxication models |
Why This Matters
This difference is critical for antidote efficacy studies, as oxime reactivators display structure-dependent effectiveness against different phosphorylated AChE adducts, making diisopropyl paraoxon an essential distinct reference compound for developing broad-spectrum reactivators.
- [1] Comparative Studies on Rat Brain Soluble Acetylcholinesterase and Its Molecular Forms during Intoxication by DFP and Paraoxon. SpringerLink. View Source
- [2] Kuca K, Musilova L, Paleček J, Cirkva V, Paar M, Pohanka M, et al. Novel bisquaternary oximes - Reactivation of acetylcholinesterase and butyrylcholinesterase inhibited by paraoxon. University of Leipzig Repository. View Source
